molecular formula C12H8O5 B2991024 5-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid CAS No. 330977-65-6

5-(5-Formylfuran-2-yl)-2-hydroxybenzoic acid

Cat. No. B2991024
CAS RN: 330977-65-6
M. Wt: 232.191
InChI Key: CYEKBFDCMORSFM-UHFFFAOYSA-N
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Description

“5-Formyl-2-furanylboronic acid” is a chemical compound used as a reactant in the synthesis of biologically active molecules . It’s also involved in Suzuki coupling for the synthesis of stable dye-sensitized solar cells .


Synthesis Analysis

This compound has been used as a reactant in Suzuki coupling for the synthesis of stable dye-sensitized solar cells . It’s also involved in the synthesis of biologically active molecules .


Molecular Structure Analysis

The molecular formula of “5-Formyl-2-furanylboronic acid” is C5H5BO4 . Its average mass is 139.902 Da and its monoisotopic mass is 140.028091 Da .


Chemical Reactions Analysis

“5-Formyl-2-furanylboronic acid” is used as a reactant in various chemical reactions. For instance, it’s involved in the synthesis of π-extended heteroarylfuran systems .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 379.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its flash point is 183.2±30.7 °C .

Scientific Research Applications

Molecular Structure and Chemical Properties

5-Formylsalicylic acid, a derivative of salicylic acid, demonstrates the presence of hydrogen-bond donors and/or acceptors that are coplanar with the attached benzene ring, abiding by Etter's hydrogen-bond rules. Intermolecular O-H...O and some weak C-H...O hydrogen bonds link the molecules into a planar sheet, indicating its potential in forming stable molecular structures (Lu et al., 2010).

Synthesis and Chemical Reactions

The compound has been involved in the synthesis of mutual azo prodrugs of 5-aminosalicylic acid, demonstrating its role in developing novel therapeutic agents. The synthesized compounds, including 5-[4-(benzoxazol-2-yl-5-acetic acid)phenylazo]-2-hydroxybenzoic acid, have shown effectiveness similar to 5-aminosalicylic acid for ulcerative colitis, suggesting its utility in medical research and drug development (Jilani et al., 2013).

Potential in Material Science

The compound has been used as a precursor in the synthesis of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a new chemical entity designed for treating hyperproliferative and inflammatory disorders and cancer. This indicates its potential application in creating materials or compounds for biomedical applications (Kucerovy et al., 1997).

Electrochemical Applications

5-Aminosalicylate derivatives have been synthesized and used to form metal complexes with Co(II) and Cu(II). These complexes have been studied for their electrochemical activities, suggesting the compound's utility in developing materials with electrochemical applications, such as in sensors or catalytic systems (Zhao et al., 2013).

properties

IUPAC Name

5-(5-formylfuran-2-yl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O5/c13-6-8-2-4-11(17-8)7-1-3-10(14)9(5-7)12(15)16/h1-6,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEKBFDCMORSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

330977-65-6
Record name 5-(5-formylfuran-2-yl)-2-hydroxybenzoic acid
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